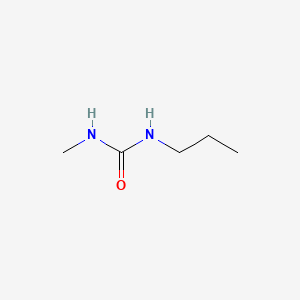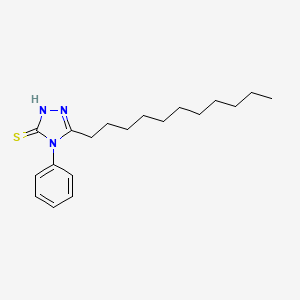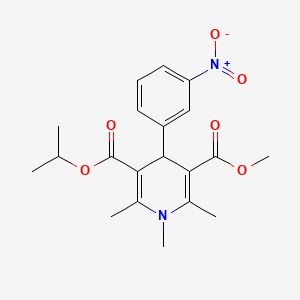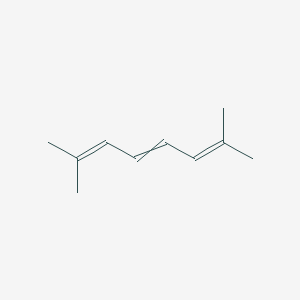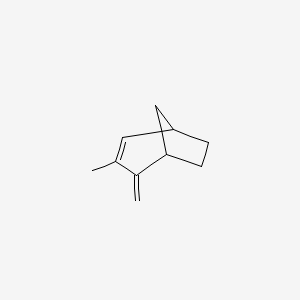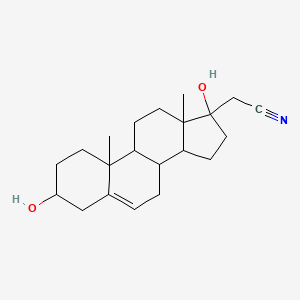
3,17-Dihydroxypregn-5-ene-21-nitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,17-Dihydroxypregn-5-ene-21-nitrile is a steroidal compound with significant importance in various scientific fields It is characterized by its unique structure, which includes hydroxyl groups at the 3rd and 17th positions and a nitrile group at the 21st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,17-Dihydroxypregn-5-ene-21-nitrile typically involves multiple steps, starting from readily available steroidal precursors. One common method includes the hydroxylation of pregnenolone derivatives at the 3rd and 17th positions, followed by the introduction of the nitrile group at the 21st position. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective hydroxylation and nitrile formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as crystallization and chromatography to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3,17-Dihydroxypregn-5-ene-21-nitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acid anhydrides are used for substitution reactions.
Major Products
Oxidation: Formation of 3,17-diketopregn-5-ene-21-nitrile.
Reduction: Formation of 3,17-dihydroxypregn-5-ene-21-amine.
Substitution: Formation of 3,17-dialkoxypregn-5-ene-21-nitrile.
Scientific Research Applications
3,17-Dihydroxypregn-5-ene-21-nitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,17-Dihydroxypregn-5-ene-21-nitrile involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing cellular functions. The hydroxyl and nitrile groups play crucial roles in its binding affinity and activity, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
3,17-Dihydroxypregn-5-en-20-one: Similar structure but lacks the nitrile group at the 21st position.
17-Hydroxypregnenolone: Contains a hydroxyl group at the 17th position but differs in other functional groups.
Pregn-4-ene-3,20-dione: Lacks hydroxyl groups at the 3rd and 17th positions and has different functional groups.
Uniqueness
3,17-Dihydroxypregn-5-ene-21-nitrile is unique due to the presence of both hydroxyl groups and a nitrile group, which confer distinct chemical and biological properties
Properties
CAS No. |
38394-65-9 |
|---|---|
Molecular Formula |
C21H31NO2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)acetonitrile |
InChI |
InChI=1S/C21H31NO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h3,15-18,23-24H,4-11,13H2,1-2H3 |
InChI Key |
PVJTWKXCNGTZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(CC#N)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



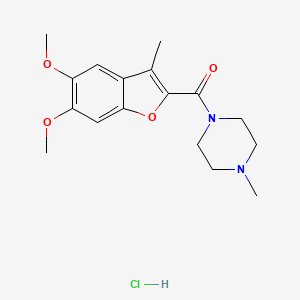
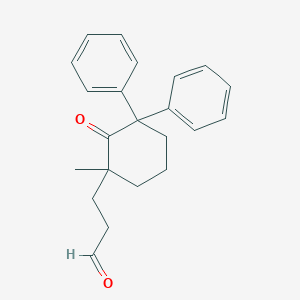
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)

